molecular formula C14H8Cl2O3 B2527483 4-Chloro-2-formylphenyl 4-chlorobenzoate CAS No. 431933-38-9

4-Chloro-2-formylphenyl 4-chlorobenzoate

Cat. No.: B2527483
CAS No.: 431933-38-9
M. Wt: 295.12
InChI Key: SQIHPIGPVLGBLN-UHFFFAOYSA-N
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Description

4-Chloro-2-formylphenyl 4-chlorobenzoate is an organic compound with the molecular formula C14H8Cl2O3 It is characterized by the presence of both chloro and formyl functional groups attached to a phenyl ring, which is further esterified with 4-chlorobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-formylphenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-chloro-2-formylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-formylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-Chloro-2-carboxyphenyl 4-chlorobenzoate.

    Reduction: 4-Chloro-2-hydroxymethylphenyl 4-chlorobenzoate.

    Substitution: 4-Amino-2-formylphenyl 4-chlorobenzoate (when reacted with amines).

Scientific Research Applications

4-Chloro-2-formylphenyl 4-chlorobenzoate is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: As an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-formylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The chloro groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-formylphenyl 2-chlorobenzoate
  • 4-Chloro-2-formylphenyl 3-chlorobenzoate
  • 4-Chloro-2-formylphenyl 4-fluorobenzoate

Uniqueness

4-Chloro-2-formylphenyl 4-chlorobenzoate is unique due to the presence of both chloro and formyl groups on the same phenyl ring, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.

Properties

IUPAC Name

(4-chloro-2-formylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-11-3-1-9(2-4-11)14(18)19-13-6-5-12(16)7-10(13)8-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIHPIGPVLGBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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